Cas no 1021219-68-0 (3-(4-methoxyphenyl)-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)propanamide)
![3-(4-methoxyphenyl)-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)propanamide structure](https://ja.kuujia.com/scimg/cas/1021219-68-0x500.png)
3-(4-methoxyphenyl)-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)propanamide 化学的及び物理的性質
名前と識別子
-
- N-[2-[3-(4-methoxyphenyl)propanoylamino]ethyl]-4-(2-methylpropanoylamino)benzamide
- 3-(4-methoxyphenyl)-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)propanamide
- VU0637811-1
- AKOS024501100
- F5226-0176
- 1021219-68-0
- 4-isobutyramido-N-(2-(3-(4-methoxyphenyl)propanamido)ethyl)benzamide
-
- インチ: 1S/C23H29N3O4/c1-16(2)22(28)26-19-9-7-18(8-10-19)23(29)25-15-14-24-21(27)13-6-17-4-11-20(30-3)12-5-17/h4-5,7-12,16H,6,13-15H2,1-3H3,(H,24,27)(H,25,29)(H,26,28)
- InChIKey: HYRSNQPXUDXLDM-UHFFFAOYSA-N
- ほほえんだ: C(NCCNC(=O)CCC1=CC=C(OC)C=C1)(=O)C1=CC=C(NC(=O)C(C)C)C=C1
計算された属性
- せいみつぶんしりょう: 411.21580641g/mol
- どういたいしつりょう: 411.21580641g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 30
- 回転可能化学結合数: 10
- 複雑さ: 551
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 96.5Ų
3-(4-methoxyphenyl)-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5226-0176-4mg |
3-(4-methoxyphenyl)-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)propanamide |
1021219-68-0 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5226-0176-5mg |
3-(4-methoxyphenyl)-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)propanamide |
1021219-68-0 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5226-0176-15mg |
3-(4-methoxyphenyl)-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)propanamide |
1021219-68-0 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5226-0176-20mg |
3-(4-methoxyphenyl)-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)propanamide |
1021219-68-0 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5226-0176-100mg |
3-(4-methoxyphenyl)-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)propanamide |
1021219-68-0 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5226-0176-75mg |
3-(4-methoxyphenyl)-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)propanamide |
1021219-68-0 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5226-0176-50mg |
3-(4-methoxyphenyl)-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)propanamide |
1021219-68-0 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5226-0176-40mg |
3-(4-methoxyphenyl)-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)propanamide |
1021219-68-0 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5226-0176-20μmol |
3-(4-methoxyphenyl)-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)propanamide |
1021219-68-0 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5226-0176-30mg |
3-(4-methoxyphenyl)-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)propanamide |
1021219-68-0 | 30mg |
$119.0 | 2023-09-10 |
3-(4-methoxyphenyl)-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)propanamide 関連文献
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
5. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
-
Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
-
7. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
3-(4-methoxyphenyl)-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)propanamideに関する追加情報
Introduction to 3-(4-methoxyphenyl)-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)propanamide (CAS No. 1021219-68-0)
3-(4-methoxyphenyl)-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)propanamide, a compound with the CAS number 1021219-68-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex and highly functionalized molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple pharmacophoric moieties within its framework suggests a multifaceted approach to therapeutic intervention, making it a subject of intense research interest.
The< strong>nomenclature of this compound is a testament to its intricate chemical design. The core structure consists of a propanamide backbone, which is further modified by the attachment of various functional groups. Specifically, the presence of a 4-methoxyphenyl group at the third position and a complex formamido ethyl chain at the nitrogen position indicates a high degree of synthetic sophistication. This architecture not only enhances the compound's solubility and bioavailability but also opens up possibilities for diverse biological interactions.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacological properties of such complex molecules with greater accuracy. The< strong>3-(4-methoxyphenyl)-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)propanamide structure has been subjected to rigorous virtual screening processes to identify potential binding sites on target proteins. These studies have revealed promising interactions with enzymes and receptors involved in critical biological pathways, including those related to inflammation, pain, and neurodegeneration.
In the realm of drug discovery, the< strong>4-(2-methylpropanamido)phenyl moiety is particularly noteworthy. This group is known for its ability to modulate enzyme activity through competitive inhibition mechanisms. By integrating this moiety into the larger molecule, researchers aim to develop compounds that can selectively interfere with specific disease-related pathways without causing off-target effects. Such selectivity is crucial for improving therapeutic outcomes and minimizing side effects.
The< strong>formamido ethyl chain serves as another key pharmacophore within this compound. Formamides are well-documented for their role in enhancing molecular stability and bioavailability. Additionally, they can participate in hydrogen bonding interactions, which are essential for maintaining proper protein-ligand binding affinities. The strategic placement of this group within the molecule ensures optimal alignment with target sites, thereby enhancing the compound's efficacy.
The< strong>4-methoxyphenyl group adds another layer of complexity to this compound's pharmacological profile. Methoxy-substituted aromatic rings are frequently found in bioactive molecules due to their ability to influence electronic properties and metabolic stability. In this context, the methoxy group may contribute to the compound's ability to cross the blood-brain barrier or interact with specific cellular receptors.
The synthesis of< strong>3-(4-methoxyphenyl)-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)propanamide represents a culmination of years of research in organic chemistry and medicinal chemistry. The synthetic route involves multiple steps, including condensation reactions, nucleophilic substitutions, and protecting group strategies. Each step is meticulously designed to ensure high yield and purity, which are critical for subsequent pharmacological testing.
In recent years, there has been growing interest in developing small molecule inhibitors that target protein-protein interactions (PPIs). These interactions are often difficult to modulate with traditional drug molecules due to their large binding surfaces and lack of well-defined binding pockets. However, compounds like< strong>3-(4-methoxyphenyl)-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)propanamide, with their multifunctional groups, offer promising solutions for disrupting these interactions.
Evidence from preclinical studies suggests that derivatives of this compound exhibit significant anti-inflammatory properties. The< strong>N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl moiety appears particularly effective in inhibiting key pro-inflammatory cytokines by interfering with signaling pathways such as NF-κB. This mechanism aligns well with current therapeutic strategies aimed at reducing inflammation in chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.
The< strong>CAS No. 1021219-68-0 designation ensures that researchers can reliably source and reference this compound for their studies. The CAS registry system provides a unique identifier for each chemical substance, facilitating accurate documentation and communication within the scientific community. This standardization is essential for ensuring reproducibility in experimental results and for regulatory compliance.
The potential applications of< strong>3-(4-methoxyphenyl)-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)propanamide extend beyond anti-inflammatory therapies. Preliminary data indicate that it may also have neuroprotective effects, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The ability of this compound to cross the blood-brain barrier is particularly noteworthy, as many therapeutic agents struggle with this challenge.
The development of novel drug candidates often involves iterative optimization processes based on structural modifications guided by computational predictions and experimental data. The< strong>nomenclature of this compound suggests that it may be part of a larger series of analogs being explored by medicinal chemists. Each modification aims to fine-tune pharmacokinetic properties such as solubility, metabolic stability, and bioavailability while maintaining or enhancing biological activity.
In conclusion,< strong>3-(4-methoxyphenyl)-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)propanamide (CAS No. 1021219-68-0) stands as a testament to the progress being made in pharmaceutical chemistry through innovative molecular design and synthesis techniques. Its complex structure offers multiple points of interaction with biological targets, making it a promising candidate for future drug development efforts across various therapeutic areas.
1021219-68-0 (3-(4-methoxyphenyl)-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)propanamide) 関連製品
- 2680863-26-5(benzyl N-(2-hydroxy-1-phenylpropyl)carbamate)
- 80058-85-1(2,5-Diisopropyl-4-phenoxyaniline)
- 1805262-90-1(2-Chloro-6-(difluoromethyl)-3-methoxypyridine-5-methanol)
- 2034352-77-5(N-{4-methyl-2-(2-{7-oxo-6H,7H-furo2,3-cpyridin-6-yl}ethyl)sulfamoylphenyl}acetamide)
- 933211-27-9(N-(2-methoxyphenyl)-2-(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 1700496-85-0(4-(chloromethyl)-1-(3-fluorobenzyl)-1H-imidazole)
- 1461706-48-8(6-(trifluoromethyl)-2-azabicyclo2.2.1heptan-6-ol hydrochloride)
- 1000018-26-7(Methyl N-(2,2,4-trimethyl-3-oxo-1-phenylpentyl)-carbamate)
- 2248341-98-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-butyl-1,3-thiazole-5-carboxylate)
- 1502321-19-8(1-(furan-3-yl)-5-methoxypentane-1,3-dione)




